N-Phenethylpropionamide
Description
N-Phenethyl-N-phenylpropionamide (CAS: 1890117-43-7) is an analytical reference standard with structural similarities to synthetic opioids, particularly fentanyl derivatives. Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.3 g/mol). It is stored at -20°C and requires careful handling to avoid degradation .
Properties
CAS No. |
6283-04-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
InChI Key |
IABUULYQQIHCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
N-Phenethylpropionamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Phenethylpropionamide, is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interactions of opioid-like compounds with biological systems.
Medicine: Researching the pharmacological properties of opioid analogs.
Industry: Used in forensic chemistry and toxicology for the identification and analysis of fentanyl analogs.
Mechanism of Action
The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .
Comparison with Similar Compounds
N-Phenethyl-N-phenylpropionamide vs. Fentanyl Derivatives
Compound : N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propionamide (CAS: 437-38-7)
- Molecular Formula : C₂₂H₂₈N₂O
- Key Features :
Comparison :
| Parameter | N-Phenethyl-N-phenylpropionamide | Fentanyl Derivative (CAS 437-38-7) |
|---|---|---|
| Molecular Weight | 253.3 g/mol | 352.5 g/mol |
| Substituents | Phenethyl, phenyl | Piperidinyl, phenethyl |
| Pharmacological Role | Research intermediate | Potent opioid analgesic |
| Handling Requirements | Research-only, -20°C storage | Extreme caution; avoid inhalation |
N-Phenethylpropionamide lacks the piperidinyl moiety critical for fentanyl’s μ-opioid receptor affinity, reducing its direct pharmacological potency .
This compound vs. Piperidinylpropionamide Analogues
Compound : N-Phenyl-N-(piperidin-4-yl)propionamide (from enkephalin analog studies)
- Key Features :
Compound : N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)
Comparison :
| Parameter | This compound | Piperidinylpropionamide Analogues |
|---|---|---|
| Key Substituent | Phenethyl | Piperidinyl (+ methoxymethyl) |
| Synthetic Route | Fentanyl byproduct | Propionyl chloride amine acylation |
| Bioactivity | Uncharacterized opioid-like | Targeted enkephalin receptor binding |
| Solubility | Limited (requires solvent optimization) | Enhanced via methoxymethyl group |
Piperidinyl derivatives exhibit tailored receptor interactions, whereas this compound’s role is primarily synthetic .
This compound vs. Alkyl-Substituted Propionamides
Compound : N-Butyl-3-phenylpropionamide (CAS: 10264-11-6)
Comparison :
| Parameter | This compound | N-Butyl-3-phenylpropionamide |
|---|---|---|
| Substituent | Phenethyl | Butyl |
| Molecular Weight | 253.3 g/mol | 205.3 g/mol |
| Use Case | Pharmaceutical research | Industrial applications |
| Hazard Profile | Research-grade precautions | Moderate dermal/ocular hazards |
The phenethyl group in this compound confers structural similarity to opioids, unlike the simpler alkyl chain in N-butyl derivatives .
Key Research Findings
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